molecular formula C12H9FO2 B3166758 2-(4-Fluorophenoxy)phenol CAS No. 91378-26-6

2-(4-Fluorophenoxy)phenol

Cat. No.: B3166758
CAS No.: 91378-26-6
M. Wt: 204.2 g/mol
InChI Key: HEPMMEMCHCNTGU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)phenol is a chemical compound with the CAS Number: 91378-26-6 and a molecular weight of 204.2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H9FO2 . The InChI code for this compound is 1S/C12H9FO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H .


Chemical Reactions Analysis

Phenols, including this compound, are known to be very reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.2 . It is a solid at room temperature .

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

  • 2-(4-Fluorophenoxy)phenol is utilized as an important intermediate in the synthesis of various compounds. Zhang Yuan-yuan (2009) discussed a new synthesis technique of 4-(4'-cyano-2'-fluorophenoxy) phenol, which is a significant intermediate for phenoxypropionate herbicides. This method uses 4-hydroxyanisole and 3, 4-difluorobenzonitrile as starting materials and overcomes limitations like low yield and small production amounts (Zhang Yuan-yuan, 2009).

Role in Transformation of Phenol

  • Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols to investigate the anaerobic transformation of phenol to benzoate. Their research indicated that the carboxyl group was introduced para to the phenolic hydroxyl group, highlighting the role of fluorinated phenols in such transformations (B. Genthner, G. Townsend, P. Chapman, 1989).

Use in pH Sensitive Probes

  • Rhee, Levy, and London (1995) developed pH-sensitive probes using fluorinated o-aminophenol derivatives. These compounds show potential in measuring intracellular pH due to their sensitivity in the physiological pH range and negligible affinity for other physiological ions (C. Rhee, L. Levy, R. London, 1995).

Applications in Fluorogenic Acetoxymethyl Ethers

  • Lavis, Chao, and Raines (2011) reported on using AM ether groups to mask phenolic fluorophores. These profluorophores offer a combination of low background fluorescence, high chemical stability, and high enzymatic reactivity, useful for imaging biochemical and biological systems (L. Lavis, Tzu-Yuan Chao, R. Raines, 2011).

Transformation and Metabolic Studies

  • Tront and Saunders (2007) used NMR spectroscopy to study the fate of 4-chloro-2-fluorophenol in plants, revealing insights into the accumulation and transformation of contaminants and their metabolites in plant systems (J. Tront, F. Saunders, 2007).

Fluorinated Phenoxy Side Groups in Polymer Synthesis

  • Takagi, Yasuda, Maehara, and Yamane (2004) explored microbial synthesis of polyhydroxyalkanoates with fluorinated phenoxy side groups, demonstrating the significant impact of fluorine atoms on the physical properties of these polymers (Y. Takagi, Ryouhei Yasuda, A. Maehara, T. Yamane, 2004).

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenoxy)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and biochemical processes .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, leading to changes in gene expression patterns and metabolic fluxes. These effects can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-(4-fluorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPMMEMCHCNTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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